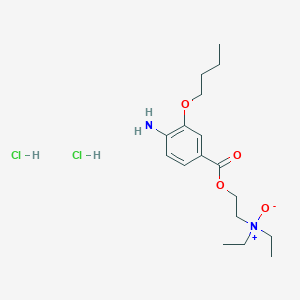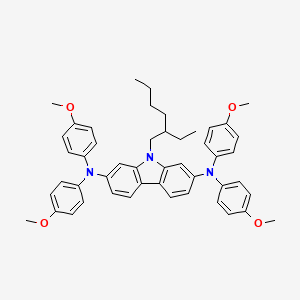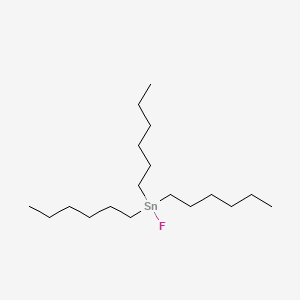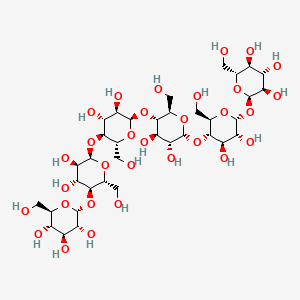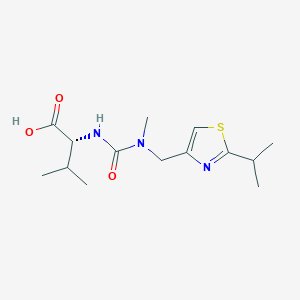![molecular formula C12H17NO B13432113 trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol: is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity. This particular compound features an amino group attached to the cyclobutane ring, with an ethylphenyl substituent on the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to a more reduced form, such as an amine.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its unique structure may interact with biological targets in ways that other compounds cannot .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- trans-2-[(2-Phenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Propylphenyl)amino]cyclobutan-1-ol
Uniqueness: What sets trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol apart from similar compounds is its specific ethylphenyl substituent. This substituent can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique in its applications and effects .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-ethylanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-9-5-3-4-6-10(9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
JHUQVWDMVBKGEK-VXGBXAGGSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N[C@@H]2CC[C@H]2O |
SMILES canonique |
CCC1=CC=CC=C1NC2CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
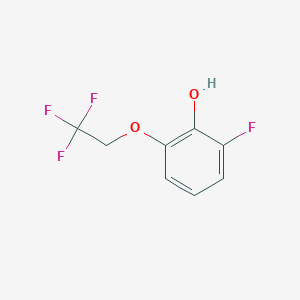


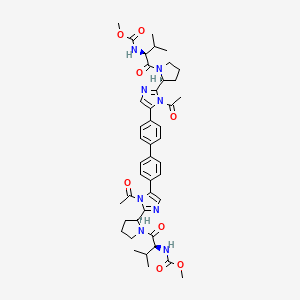
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)
